N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with a thiophene moiety and an acetamide linker substituted with a 5-chloro-2-methoxyphenyl group. The compound’s physicochemical properties, such as moderate lipophilicity and molecular weight (~490–510 g/mol estimated), align with drug-like characteristics, though experimental validation is required.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S2/c1-10-21-17-18(29-10)16(14-4-3-7-28-14)23-24(19(17)26)9-15(25)22-12-8-11(20)5-6-13(12)27-2/h3-8H,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHPDMPLTYHCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H15ClN4O3S2
- Molecular Weight : 446.92 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets involved in cancer progression and microbial resistance. The thiazole moiety present in the compound is known for its role in enhancing cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the chloro and methoxy groups on the phenyl ring also contributes to its biological efficacy by modulating the compound's lipophilicity and electronic properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 14.34 | Doxorubicin | 19.35 |
| HCT116 (Colon Cancer) | 6.90 | Doxorubicin | 11.26 |
| A549 (Lung Cancer) | Not specified | Doxorubicin | Not specified |
The compound's IC50 values indicate potent activity, particularly against the MCF-7 and HCT116 cell lines, suggesting it could serve as a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The thiazole ring structure is known to enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth. Specific studies have indicated that derivatives containing similar thiazole moieties exhibit broad-spectrum antimicrobial effects, although detailed data specific to this compound remains limited .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiazolopyridazine derivatives, including the target compound, against human cancer cell lines using MTT assays. Results indicated that compounds with similar structural features exhibited IC50 values significantly lower than doxorubicin, highlighting their potential as effective anticancer agents .
- Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways. This interaction profile supports its potential use in therapeutic applications aimed at inducing cancer cell death through targeted mechanisms .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that is investigated for its potential biological activities, especially in antimicrobial and anticancer research.
IUPAC Name: N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Molecular Formula:
Molecular Weight: 446.92 g/mol
Purity: Typically around 95%
Anticancer Activity
The compound shows cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 14.34 | Doxorubicin | 19.35 |
| HCT116 (Colon Cancer) | 6.90 | Doxorubicin | 11.26 |
| A549 (Lung Cancer) | Not specified | Doxorubicin | Not specified |
The IC50 values of the compound indicate activity against the MCF-7 and HCT116 cell lines, suggesting it may be a candidate for anticancer agent development.
Case Studies:
- A study evaluated the cytotoxic effects of thiazolopyridazine derivatives, including the target compound, against human cancer cell lines using MTT assays. Compounds with similar structural features showed IC50 values lower than doxorubicin, highlighting their potential as effective anticancer agents.
- Molecular dynamics simulations show that the compound interacts through hydrophobic contacts with target proteins involved in apoptosis pathways. This interaction profile supports its potential use in therapeutic applications aimed at inducing cancer cell death through targeted mechanisms.
Antimicrobial Activity
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and three analogs derived from the provided evidence:
Pharmacological and Physicochemical Implications
- Target vs. The methoxy group may also reduce metabolic oxidation, increasing stability.
- Target vs. Analog 2: Analog 2’s nitro group and bulky isopropylphenyl substituent likely reduce cell permeability due to increased steric hindrance and polarity. The target compound’s smaller size and lack of strongly polar groups (e.g., NO₂) suggest better membrane penetration .
Target vs. Analog 3 : Analog 3’s triazole ring and extended structure contribute to high molecular weight (636.8 g/mol), likely violating Lipinski’s “Rule of Five” and limiting oral bioavailability. The target compound’s simpler scaffold (~500 g/mol) aligns more closely with drug-likeness criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
